![molecular formula C11H14N2 B13468663 1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] is a complex organic compound featuring a spiro linkage between an azetidine and an indole moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Spiro Linkage Formation: The spiro linkage is formed by reacting the azetidine derivative with an indole precursor under specific conditions, such as the presence of a base or a catalyst.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for scalability, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents under controlled conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Mécanisme D'action
The mechanism by which 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science .
Comparaison Avec Des Composés Similaires
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] can be compared with similar compounds such as:
1’-Methyl-1,2-dihydrospiro[indole-3,4’-piperidine]: This compound features a piperidine ring instead of an azetidine ring, leading to different chemical properties and applications.
1’-[(4-methoxyphenyl)methyl]-1’,2’-dihydrospiro[azetidine-3,3’-indole]:
The uniqueness of 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] lies in its specific spiro linkage and the combination of azetidine and indole moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1'-methylspiro[1,2-dihydroindole-3,3'-azetidine] |
InChI |
InChI=1S/C11H14N2/c1-13-7-11(8-13)6-12-10-5-3-2-4-9(10)11/h2-5,12H,6-8H2,1H3 |
Clé InChI |
ZAEDSKGKPNAUMW-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(C1)CNC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


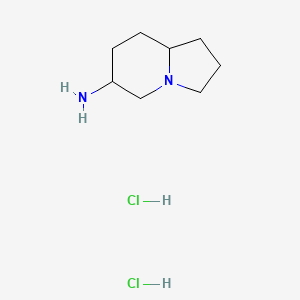
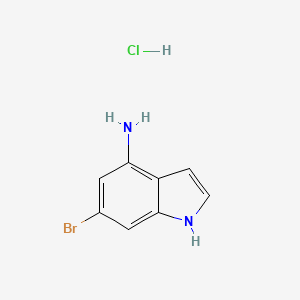
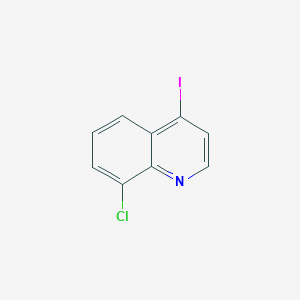
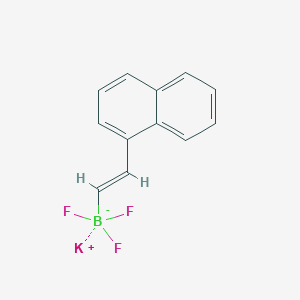
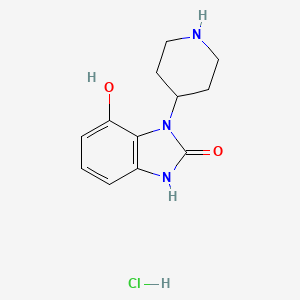
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
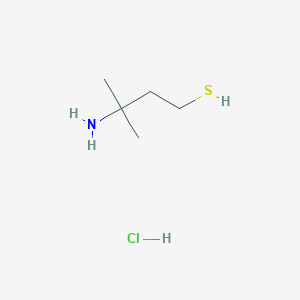
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)
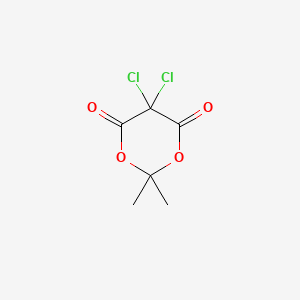

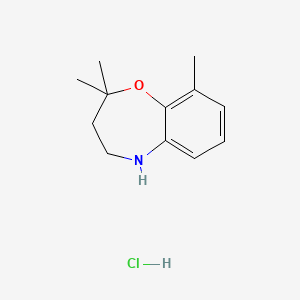
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)

